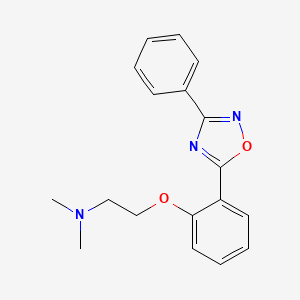

Irampanel

Description

structure in first source

Structure

3D Structure

Properties

CAS No. |

206260-33-5 |

|---|---|

Molecular Formula |

C18H19N3O2 |

Molecular Weight |

309.4 g/mol |

IUPAC Name |

N,N-dimethyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanamine |

InChI |

InChI=1S/C18H19N3O2/c1-21(2)12-13-22-16-11-7-6-10-15(16)18-19-17(20-23-18)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3 |

InChI Key |

QZULPCPLWGCGSL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 |

Appearance |

Solid powder |

Other CAS No. |

206260-33-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BIIR 561 CL BIIR-561CL dimethyl-(2-(2-(3-phenyl-(1,2,4)oxadiazol-5-yl)phenoxy)ethyl)amine hydrochloride irampanel |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into the Molecular Interactions of Perampanel with AMPA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perampanel is a first-in-class, selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical component in the mediation of fast excitatory neurotransmission in the central nervous system.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of perampanel on AMPA receptors, detailing its binding characteristics, effects on receptor kinetics, and the downstream signaling implications. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction: The Role of AMPA Receptors in Neuronal Excitation

AMPA receptors are ionotropic glutamate receptors that, upon binding with the neurotransmitter glutamate, mediate the majority of fast excitatory synaptic transmission in the brain.[3][4] Their overactivation is implicated in various neurological disorders, including epilepsy, making them a key target for therapeutic intervention. Perampanel represents a significant advancement in antiepileptic therapy by specifically targeting these receptors through a unique allosteric mechanism.

Perampanel's Binding to the AMPA Receptor: A Non-Competitive Allosteric Interaction

Perampanel's primary mechanism of action involves its function as a negative allosteric modulator of AMPA receptors. This means it binds to a site on the receptor that is distinct from the glutamate binding site, thereby inhibiting receptor function without directly competing with the endogenous agonist.

Binding Site Characterization

Radioligand binding studies have been instrumental in elucidating the specific binding site of perampanel. These studies have shown that [3H]perampanel binding is not displaced by glutamate or AMPA, confirming its non-competitive nature. However, its binding is displaced by other known non-competitive AMPA receptor antagonists like GYKI 52466 and CP-465,022, suggesting they share a common or allosterically coupled binding site. This binding site is believed to be located on the linker peptide segments of the AMPA receptor subunits, which are crucial for transducing the conformational change from agonist binding into the opening of the ion channel. Structural studies have further localized the binding pocket to a site where the linkers between the ligand-binding domain and the transmembrane domain meet.

dot

Caption: Perampanel's allosteric binding to the AMPA receptor.

Quantitative Binding Data

The affinity of perampanel for its binding site has been quantified through various experimental paradigms.

| Parameter | Value | Species/Tissue | Experimental Method | Reference |

| Kd | 59.8 ± 5.2 nM | Rat forebrain membranes | [3H]perampanel radioligand binding | |

| Bmax | 3.2 ± 0.1 pmol/mg protein | Rat forebrain membranes | [3H]perampanel radioligand binding | |

| Ki (vs. CP465022) | 11.2 ± 0.8 nM | Rat forebrain membranes | [3H]perampanel displacement assay | |

| Ki (vs. GYKI52466) | 12.4 ± 1.0 µM | Rat forebrain membranes | [3H]perampanel displacement assay |

Impact of Perampanel on AMPA Receptor Kinetics and Function

Perampanel's interaction with the AMPA receptor leads to a significant alteration of its function, primarily through the inhibition of ion channel gating.

Inhibition of AMPA-Mediated Currents

Electrophysiological studies have demonstrated that perampanel potently inhibits AMPA receptor-mediated currents in a concentration-dependent manner. This inhibition is observed for currents evoked by both AMPA and another agonist, kainate. The action of perampanel is characterized by a slow onset of block and unblock.

Non-Competitive Antagonism and Lack of Use-Dependency

A key feature of perampanel's mechanism is its non-competitive nature, meaning its inhibitory effect is not overcome by increasing concentrations of the agonist (glutamate or AMPA). Furthermore, the inhibitory action of perampanel is not use-dependent, indicating that it does not require the channel to be open to exert its effect and has similar affinities for both the open and closed states of the receptor.

Effects on Desensitization and Deactivation

Studies have shown that perampanel does not significantly affect the rate or extent of AMPA receptor desensitization, a process where the receptor becomes unresponsive to a continuous presence of the agonist. This distinguishes it from other types of AMPA receptor modulators.

Quantitative Inhibition Data

The potency of perampanel in inhibiting AMPA receptor function has been determined in various functional assays.

| Parameter | Value | Experimental System | Agonist | Reference |

| IC50 | 0.093 µM | Cultured rat cortical neurons (Ca2+ influx) | AMPA (2 µM) | |

| IC50 | 0.23 µM | Rat hippocampal slices (field EPSPs) | Synaptic stimulation | |

| IC50 | 0.56 µM | Cultured rat hippocampal neurons (whole-cell current) | Kainate (3-100 µM) | |

| IC50 | 0.4 - 1.2 µM | Cultured rat hippocampal neurons (whole-cell current) | AMPA (3-100 µM) | |

| IC50 | 2.1 µM | HEK293 cells expressing GluA3 (whole-cell current) | Glutamate (5 mM) + CTZ |

Selectivity Profile of Perampanel

Perampanel exhibits a high degree of selectivity for AMPA receptors over other ionotropic glutamate receptors, namely NMDA and kainate receptors. Even at high concentrations, perampanel shows minimal to no inhibition of NMDA receptor-mediated responses. While it can inhibit kainate-evoked currents, this is understood to be through its action on AMPA receptors, as kainate can also act as an agonist at AMPA receptors. More recent studies suggest that perampanel can also act as a negative allosteric modulator of certain kainate receptor subtypes (GluK1/GluK5 and GluK2/GluK5), although with generally lower affinity than for AMPA receptors.

Downstream Signaling Consequences

By inhibiting AMPA receptor function, perampanel effectively dampens excitatory neurotransmission. This has broader implications for intracellular signaling cascades that are typically activated by calcium influx through AMPA receptors. Recent research has begun to explore the effects of perampanel on the phosphorylation state of the GluA1 subunit of the AMPA receptor and its upstream regulatory kinases. Perampanel has been shown to modulate the activity of CaMKII, PKA, and JNK, which are involved in regulating AMPA receptor trafficking and function.

dot

Caption: Downstream signaling effects of perampanel action.

Key Experimental Protocols

The characterization of perampanel's mechanism of action has relied on a variety of sophisticated experimental techniques.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) of perampanel, and to characterize its binding site through competition assays.

-

Methodology:

-

Preparation of cell membranes from a relevant tissue source (e.g., rat forebrain).

-

Incubation of the membranes with increasing concentrations of radiolabeled perampanel (e.g., [3H]perampanel) to determine total binding.

-

In parallel, incubation with a high concentration of unlabeled perampanel to determine non-specific binding.

-

Specific binding is calculated as the difference between total and non-specific binding.

-

For competition assays, membranes are incubated with a fixed concentration of [3H]perampanel and increasing concentrations of a competing ligand (e.g., GYKI 52466, CP-465,022, glutamate, AMPA).

-

The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data are analyzed using Scatchard analysis (for saturation binding) or non-linear regression (for competition binding) to determine Kd, Bmax, and Ki values.

-

dot

Caption: Workflow for a radioligand binding assay.

Whole-Cell Electrophysiology

-

Objective: To measure the effect of perampanel on AMPA receptor-mediated ion currents in individual cells.

-

Methodology:

-

Cultured neurons or transfected HEK293 cells are used.

-

A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (giga-seal).

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The cell's membrane potential is clamped at a specific voltage (e.g., -60 mV) using a voltage-clamp amplifier.

-

A fast perfusion system is used to apply an agonist (e.g., AMPA or kainate) to the cell, evoking an inward current.

-

Perampanel is co-applied with the agonist or pre-applied to measure its inhibitory effect on the evoked current.

-

Concentration-response curves are generated to determine the IC50 of perampanel.

-

Single-Channel Recording

-

Objective: To study the effect of perampanel on the gating behavior of individual AMPA receptor channels.

-

Methodology:

-

Similar to whole-cell recording, a giga-seal is formed between a micropipette and the cell membrane.

-

Instead of rupturing the patch, the small patch of membrane containing one or a few ion channels is isolated (cell-attached or excised-patch configuration).

-

The activity of individual channels (opening and closing events) is recorded as discrete current steps.

-

The effect of perampanel on channel conductance levels, open probability, and mean open time is analyzed. Single-channel studies have shown that perampanel reduces the likelihood of the AMPA receptor channel opening to its higher conductance states.

-

Conclusion

Perampanel's mechanism of action as a selective, non-competitive, allosteric antagonist of AMPA receptors is well-supported by a robust body of preclinical evidence. Its ability to dampen excessive excitatory neurotransmission without directly competing with glutamate provides a novel and effective approach to the treatment of epilepsy. The detailed understanding of its binding site, its effects on receptor kinetics, and its selectivity profile, as outlined in this guide, is crucial for the ongoing research into its therapeutic applications and for the development of next-generation modulators of glutamatergic signaling.

References

- 1. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The AMPA receptor antagonist perampanel in the adjunctive treatment of partial-onset seizures: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Perampanel: Novel Mechanism for the Management of Epilepsy [practicalneurology.com]

Preclinical Pharmacokinetics and Pharmacodynamics of Irampanel: A Methodological and Data Framework

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Irampanel. Extensive searches of publicly available scientific literature and databases have revealed a significant lack of specific preclinical data for this compound. Therefore, this document serves a dual purpose: firstly, to transparently report on the absence of this critical information, and secondly, to provide a comprehensive framework for the type of data and experimental protocols that are standard in preclinical drug development for a compound of this class. To illustrate these requirements, this guide will reference the well-characterized AMPA receptor antagonist, Perampanel, as a comparative example and will outline the general methodologies and data presentation formats expected in a complete preclinical data package.

Introduction: The Quest for this compound's Preclinical Profile

This compound is understood to be an α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist, a class of drugs with significant therapeutic potential in neurological disorders, particularly epilepsy. The preclinical assessment of a drug candidate's absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics, alongside its mechanism of action and effect on the body (pharmacodynamics), is fundamental to its development.[1] This information is critical for establishing a safe and effective dosing regimen for first-in-human studies.[2]

Despite a thorough review of available literature, specific quantitative preclinical PK and PD data for this compound are not publicly accessible. This guide, therefore, outlines the necessary components of a robust preclinical data package for a compound like this compound, providing researchers and drug developers with a clear framework of expectations.

Pharmacodynamics (PD): Target Engagement and Biological Effect

The primary pharmacodynamic effect of an AMPA receptor antagonist is the modulation of excitatory neurotransmission.[3] Preclinical studies are designed to quantify the affinity of the compound for its target and its subsequent biological effects.

In Vitro Receptor Binding Affinity

Determining the binding affinity of a drug to its receptor is a crucial first step in characterizing its pharmacodynamics. This is typically achieved through radioligand binding assays.

Experimental Protocol: Radioligand Binding Assay (General)

A standard protocol to determine the binding affinity of a test compound (e.g., this compound) to the AMPA receptor would involve the following steps:

-

Tissue Preparation: Whole brains from a relevant animal model (e.g., Sprague-Dawley rats) are homogenized, and cortical membranes are prepared by centrifugation.

-

Incubation: The prepared membranes are incubated with a specific radioligand for the AMPA receptor (e.g., [³H]AMPA) and varying concentrations of the unlabeled test compound.

-

Separation: Bound and unbound radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Table 1: Illustrative In Vitro Receptor Binding Affinity Data (Hypothetical for this compound)

| Parameter | Value |

| IC₅₀ | [Insert Value] nM |

| Ki | [Insert Value] nM |

In Vivo Efficacy Models

The anticonvulsant effects of an AMPA receptor antagonist are evaluated in various animal models of epilepsy. These models are essential for demonstrating proof-of-concept and for determining the effective dose range.

Experimental Protocol: Maximal Electroshock (MES) Test (General)

The MES test is a widely used model to screen for anticonvulsant activity.

-

Animal Model: Adult male mice or rats are used.

-

Drug Administration: The test compound is administered, typically intraperitoneally (i.p.) or orally (p.o.), at various doses and pre-treatment times.

-

Induction of Seizure: A brief electrical stimulus is delivered via corneal or auricular electrodes to induce a tonic-clonic seizure.

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated.

Table 2: Illustrative In Vivo Efficacy Data in a Mouse MES Model (Hypothetical for this compound)

| Route of Administration | ED₅₀ (mg/kg) |

| Intraperitoneal (i.p.) | [Insert Value] |

| Oral (p.o.) | [Insert Value] |

Pharmacokinetics (PK): The Journey of a Drug in the Body

Pharmacokinetic studies characterize the ADME properties of a drug candidate. These studies are vital for understanding the drug's concentration-time profile in the body and for predicting human pharmacokinetics.[4]

Preclinical Pharmacokinetic Parameters

PK studies are conducted in various animal species to determine key parameters.

Experimental Protocol: Pharmacokinetic Study in Rats (General)

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Drug Administration: The compound is administered intravenously (i.v.) via the tail vein and orally (p.o.) by gavage.

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing from the jugular vein or another appropriate site.

-

Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.

Table 3: Illustrative Pharmacokinetic Parameters in Rats (Hypothetical for this compound)

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | [Insert Value] | [Insert Value] |

| Tmax (h) | N/A | [Insert Value] |

| AUC₀-inf (ng*h/mL) | [Insert Value] | [Insert Value] |

| Half-life (t₁/₂) (h) | [Insert Value] | [Insert Value] |

| Clearance (CL) (mL/min/kg) | [Insert Value] | N/A |

| Volume of Distribution (Vd) (L/kg) | [Insert Value] | N/A |

| Bioavailability (%) | N/A | [Insert Value] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life; CL: Clearance; Vd: Volume of distribution.

Visualizing the Mechanism of Action and Experimental Processes

Diagrams are essential tools for representing complex biological pathways and experimental workflows.

AMPA Receptor Signaling Pathway

This compound is presumed to act as a non-competitive antagonist at the AMPA receptor. The following diagram illustrates the general signaling cascade initiated by glutamate binding to the AMPA receptor, which leads to neuronal depolarization. An antagonist like this compound would block this cascade.

Caption: General AMPA Receptor Signaling Pathway and Point of Antagonist Intervention.

Preclinical Pharmacokinetic Study Workflow

The following diagram outlines the typical workflow for a preclinical pharmacokinetic study.

Caption: Standard Workflow for a Preclinical Pharmacokinetic Study.

Conclusion

While specific preclinical pharmacokinetic and pharmacodynamic data for this compound are not currently in the public domain, this guide provides a comprehensive overview of the essential studies, experimental designs, and data presentation formats required for a thorough preclinical evaluation of a novel AMPA receptor antagonist. The provided templates and diagrams serve as a valuable resource for researchers and drug development professionals in understanding the critical data needed to advance a compound from preclinical to clinical stages. The availability of such data for this compound in the future will be crucial for a complete assessment of its therapeutic potential.

References

Perampanel's Foothold on the AMPA Receptor: A Technical Guide to its Binding Site and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perampanel, marketed as Fycompa®, is a first-in-class, non-competitive, selective allosteric antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Its unique mechanism of action, targeting the principal mediator of fast excitatory neurotransmission in the central nervous system, has established it as a significant therapeutic agent in the management of epilepsy.[2][3] This technical guide provides an in-depth exploration of the perampanel binding site on the AMPA receptor, detailing the molecular interactions, quantitative binding characteristics, and the experimental methodologies used to elucidate this critical drug-target engagement.

The AMPA Receptor: A Primer

AMPA receptors are ionotropic glutamate receptors that, upon binding to the neurotransmitter glutamate, mediate the rapid influx of sodium and calcium ions into the postsynaptic neuron, leading to depolarization. These receptors are tetrameric assemblies of four subunits (GluA1-4), each comprising an amino-terminal domain (ATD), a ligand-binding domain (LBD), a transmembrane domain (TMD) that forms the ion channel, and a C-terminal domain (CTD). The specific subunit composition of the tetramer dictates the receptor's functional properties.

Perampanel's Allosteric Binding Site: A Molecular Cleft

Structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have definitively identified the binding site of perampanel.[4] It is not within the glutamate-binding pocket (the orthosteric site) but rather at an allosteric site located at the interface between the LBD and the TMD. This pocket is formed by contributions from the pre-M1 linker and the M1, M3, and M4 transmembrane helices of a single GluA2 subunit.

Cryo-EM structures, such as those deposited in the Protein Data Bank (PDB) with IDs 5L1F , 8SS6 , and 8SS9 , provide a high-resolution view of this interaction. Perampanel wedges into a hydrophobic pocket, and its binding stabilizes the closed state of the ion channel, thereby preventing the conformational changes necessary for channel opening, even when glutamate is bound to the LBD. This non-competitive mechanism means that perampanel's inhibitory effect is not surmounted by increasing concentrations of glutamate.

Key amino acid residues within the GluA2 subunit that have been identified through structural and mutagenesis studies as crucial for perampanel binding include those in the pre-M1 linker and the M4 helix. Specifically, residues around D519 in the pre-M1 linker, S788 in the pre-M4 linker, and N791 in the M4 transmembrane helix are implicated in the interaction.

Quantitative Analysis of Perampanel Binding

The affinity and potency of perampanel for the AMPA receptor have been quantified through various experimental techniques. The following tables summarize the key quantitative data from published studies.

| Parameter | Value | Species/Tissue | Experimental Condition | Reference |

| IC50 | 93 nM | Cultured Rat Cortical Neurons | AMPA-induced Ca2+ influx | |

| 692 ± 94 nM | Cultured Rat Hippocampal Neurons | Kainate-evoked currents | ||

| 0.56 µM | Cultured Rat Hippocampal Neurons | Kainate-evoked currents (non-desensitizing) | ||

| 2.6 - 7.0 µM | Rat and Human Hippocampal and Cerebellar Tissue | AMPA-induced currents in Xenopus oocytes | ||

| ~60 nM | Rat Striatal Interneurons and Hippocampal CA1 Pyramidal Neurons | Whole-cell patch clamp | ||

| Kd | 59.8 ± 5.2 nM | Rat Forebrain Membranes | [3H]perampanel binding | |

| Bmax | 3.2 ± 0.1 pmoles/mg | Rat Forebrain Membranes | [3H]perampanel binding | |

| Rate of Block | 1.5 x 105 M-1s-1 | Cultured Rat Hippocampal Neurons | Whole-cell voltage-clamp | |

| Rate of Unblock | 0.58 s-1 | Cultured Rat Hippocampal Neurons | Whole-cell voltage-clamp |

Experimental Protocols

The characterization of the perampanel binding site has been made possible through a combination of sophisticated experimental techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the AMPA receptor channels in response to agonist application, and the modulatory effect of perampanel.

Methodology:

-

Cell Preparation: Primary cultures of neurons (e.g., rat hippocampal or cortical neurons) are prepared and plated on coverslips. Recordings are typically performed on mature neurons (7-25 days in vitro).

-

Solutions:

-

External (Bath) Solution: Contains physiological concentrations of ions (e.g., 135 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES) and blockers of other channels (e.g., 1 µM tetrodotoxin for sodium channels, 10 µM bicuculline for GABAA receptors).

-

Internal (Pipette) Solution: Mimics the intracellular ionic environment (e.g., 145 mM CsCl, 0.1 mM CaCl2, 1 mM EGTA, 5 mM HEPES).

-

-

Recording: A glass micropipette filled with the internal solution is sealed onto the membrane of a neuron. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration). The cell is voltage-clamped at a holding potential of -60 mV.

-

Drug Application: Agonists (e.g., AMPA or kainate) and perampanel are applied to the cell using a fast perfusion system. The resulting inward currents are recorded and analyzed to determine the inhibitory effect of perampanel and its kinetics.

Radioligand Binding Assays

These assays are used to directly measure the binding of a radiolabeled form of perampanel to its receptor target.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat forebrain) is homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the AMPA receptors.

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand, such as [3H]perampanel, in a buffer solution.

-

Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter. This allows for the determination of binding affinity (Kd) and receptor density (Bmax).

-

Competition Assays: To determine the binding affinity of unlabeled perampanel, competition experiments are performed where increasing concentrations of unlabeled drug are used to displace the binding of a fixed concentration of the radioligand.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in providing high-resolution structural information of the AMPA receptor in complex with perampanel.

Methodology:

-

Sample Preparation: Purified AMPA receptor protein is complexed with perampanel.

-

Vitrification: A small volume of the sample is applied to an EM grid and rapidly frozen in liquid ethane to create a thin layer of vitrified ice, preserving the native structure of the complex.

-

Data Collection: The frozen grid is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual receptor particles in different orientations are collected.

-

Image Processing and 3D Reconstruction: The individual particle images are computationally aligned and averaged to generate a high-resolution three-dimensional map of the AMPA receptor-perampanel complex. This allows for the precise identification of the binding pocket and the interacting amino acid residues.

Visualizing the Molecular Interactions and Workflows

Caption: Perampanel's allosteric binding site on an AMPA receptor subunit.

Caption: Key experimental workflows for studying perampanel-AMPA receptor interaction.

Downstream Signaling Consequences of Perampanel Binding

By non-competitively inhibiting the AMPA receptor, perampanel effectively dampens excitatory postsynaptic potentials. This reduction in neuronal excitability is the primary mechanism underlying its anticonvulsant effects. The downstream signaling consequences of this action include:

-

Reduced Neuronal Firing: By preventing the depolarization mediated by AMPA receptors, perampanel raises the threshold for action potential generation, thereby reducing excessive neuronal firing characteristic of seizures.

-

Modulation of Synaptic Plasticity: AMPA receptors are central to the mechanisms of long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory. By inhibiting AMPA receptor function, perampanel can modulate these forms of synaptic plasticity.

-

Neuroprotection: Excessive glutamate release and subsequent overactivation of glutamate receptors, including AMPA receptors, can lead to excitotoxicity and neuronal cell death. By blocking this pathway, perampanel may exert neuroprotective effects in conditions of excessive glutamate signaling.

-

Interaction with other Neurotransmitter Systems: The glutamatergic system is intricately linked with other neurotransmitter systems, such as the dopaminergic system. Antagonism of AMPA receptors can indirectly influence the activity of these interconnected pathways.

Caption: Signaling cascade following perampanel's inhibition of the AMPA receptor.

Conclusion

The identification and characterization of the perampanel binding site on the AMPA receptor represent a significant achievement in neuropharmacology. Through a combination of structural biology, electrophysiology, and radioligand binding studies, a detailed molecular understanding of its non-competitive, allosteric mechanism of action has been established. This knowledge not only provides a rational basis for the clinical use of perampanel in epilepsy but also serves as a critical foundation for the design and development of novel modulators of the AMPA receptor for a range of neurological and psychiatric disorders. The continued application of advanced research methodologies will undoubtedly further refine our understanding of this important drug-target interaction and pave the way for future therapeutic innovations.

References

- 1. Ketamine - Wikipedia [en.wikipedia.org]

- 2. Downregulation of surface AMPA receptor expression in the striatum following prolonged social isolation, a role of mGlu5 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of AMPA Receptor Gating by the Anticonvulsant Drug, Perampanel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In vitro characterization of Irampanel's antagonist activity

An In-Depth Technical Guide to the In Vitro Characterization of Irampanel's Antagonist Activity

Introduction

This compound (also known as BIIR 561 CL) is a novel neuroprotective and anticonvulsant agent characterized by a dual mechanism of action.[1][2] It functions as both a non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type glutamate receptors and a blocker of voltage-dependent sodium channels.[1][3] This technical guide provides a comprehensive overview of the in vitro pharmacological studies that have defined this compound's antagonist profile, detailing the experimental methodologies used and summarizing the key quantitative findings.

Quantitative Data Summary: Antagonist Potency

The antagonist activity of this compound has been quantified across various in vitro preparations, targeting both AMPA receptors and voltage-gated sodium channels. The following table summarizes the key inhibitory concentrations (IC50) and binding affinities (Ki) reported in foundational studies.

| Target | Assay Type | Preparation | Agonist/Ligand | Result (IC50 / Ki) | Reference |

| AMPA Receptor | Electrophysiology | Cultured Rat Cortical Neurons | AMPA | 8.5 µM | [1] |

| AMPA Receptor | Electrophysiology | Cultured Rat Cortical Neurons | Kainate | 9.8 µM | |

| AMPA Receptor | Electrophysiology | Acutely Dissociated Rat Hippocampal CA1 Neurons | Kainate | 9.5 µM | |

| AMPA Receptor | Electrophysiology | Cells Expressing Recombinant Human GluR1/2 | Glutamate (1 mM) | 17.3 µM | |

| AMPA Receptor | Field Potential Recording | Rat Cortical Wedge | AMPA | 10.8 µM | |

| Voltage-Gated Na+ Channel | Electrophysiology | Cultured Rat Cortical Neurons | - | 5.2 µM | |

| Voltage-Gated Na+ Channel | Radioligand Binding | Rat Brain Synaptosomal Membranes | [³H]Batrachotoxin | 1.2 µM | |

| Voltage-Gated Na+ Channel | Glutamate Release Assay | Rat Brain Slices | Veratridine | 2.3 µM |

Experimental Protocols

The characterization of this compound's activity relies on established in vitro techniques, primarily electrophysiology and binding assays.

Electrophysiological Characterization (Whole-Cell Patch-Clamp)

This technique is the gold standard for studying the direct effects of a compound on ion channel function. It was employed to measure this compound's impact on both AMPA receptor-mediated currents and voltage-gated sodium currents.

-

Objective: To quantify the inhibitory effect of this compound on ion currents mediated by native and recombinant AMPA receptors and voltage-gated sodium channels.

-

Cell Preparations:

-

Primary Neuronal Cultures: Cortical neurons were prepared from rat embryos and cultured for use in recordings.

-

Acutely Dissociated Neurons: Neurons from the CA1 region of the rat hippocampus were acutely dissociated for analysis of native receptors.

-

Recombinant Cell Lines: Non-neuronal cells were engineered to express specific human AMPA receptor subunits (e.g., hGluR1/2) to study interactions with a defined receptor composition.

-

-

Methodology:

-

A glass micropipette forms a high-resistance "giga-seal" with the membrane of a single neuron.

-

The membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The cell's membrane potential is "clamped" at a fixed value (e.g., -70 mV).

-

For AMPA receptor analysis, an agonist like AMPA, kainate, or glutamate is applied to the cell, evoking an inward ion current.

-

This compound is then co-applied at various concentrations with the agonist, and the reduction in the current's amplitude is measured.

-

For sodium channel analysis, specific voltage steps are applied to elicit sodium currents, and the inhibitory effect of this compound is measured.

-

Concentration-response curves are generated to calculate the IC50 value.

-

-

Key Findings:

-

The inhibition of AMPA-induced currents was concentration-dependent but not affected by the concentration of the agonist, confirming a non-competitive mechanism of action.

-

The block by this compound was shown to have fast on- and off-kinetics (τ_on = 6.8 s; τ_off = 1.3 s at 30 µM).

-

This compound did not alter the rate of glutamate-induced receptor desensitization.

-

Radioligand Binding Assay

Binding assays are used to determine the affinity of a compound for a specific receptor or channel binding site.

-

Objective: To determine the binding affinity (Ki) of this compound for the voltage-gated sodium channel.

-

Preparation: Synaptosomal membranes were prepared from rat brain tissue.

-

Methodology:

-

The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that binds to the sodium channel, such as [³H]batrachotoxin.

-

Increasing concentrations of unlabeled this compound are added to compete for the binding site.

-

The amount of bound radioactivity is measured after separating the membranes from the solution.

-

The concentration of this compound that displaces 50% of the radiolabeled ligand (IC50) is determined and used to calculate the inhibitor constant (Ki).

-

Functional Antagonist Assay (Neurotransmitter Release)

This assay assesses the functional consequences of ion channel modulation.

-

Objective: To measure this compound's ability to inhibit the functional activity of voltage-gated sodium channels, as reflected by a reduction in neurotransmitter release.

-

Preparation: Acute rat brain slices were used.

-

Methodology:

-

Brain slices are incubated in a physiological buffer.

-

Veratridine, a sodium channel activator, is applied to the slices, causing depolarization and subsequent release of glutamate.

-

The experiment is repeated in the presence of varying concentrations of this compound.

-

The amount of glutamate released into the buffer is measured (e.g., via HPLC).

-

The concentration-dependent inhibition of glutamate release is used to determine this compound's functional IC50 value for sodium channel antagonism.

-

Visualizations: Pathways and Processes

References

- 1. BIIR 561 CL: a novel combined antagonist of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors and voltage-dependent sodium channels with anticonvulsive and neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo pharmacology of BIIR 561 CL, a novel combined antagonist of AMPA receptors and voltage-dependent Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Preclinical Neuroprotection Profile of Irampanel and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irampanel (BGG492) is a competitive AMPA/kainate receptor antagonist that has been investigated for its potential therapeutic applications. While clinical development has primarily focused on its antiepileptic properties, the broader class of AMPA receptor antagonists has demonstrated significant neuroprotective effects in a variety of preclinical models of neurological injury. Due to the limited availability of publicly accessible preclinical data specifically detailing the neuroprotective effects of this compound, this technical guide will provide an in-depth overview of the preclinical neuroprotection data for its close structural and functional analogs, Perampanel and Talampanel. Both are non-competitive AMPA receptor antagonists and their neuroprotective activities offer valuable insights into the potential of this drug class for treating conditions involving excitotoxic neuronal damage.

This document will present a comprehensive summary of the quantitative data from key preclinical studies, detail the experimental methodologies employed, and visualize the implicated signaling pathways and experimental workflows to provide a thorough understanding of the neuroprotective potential of these AMPA receptor antagonists.

Quantitative Data on the Neuroprotective Effects of Perampanel and Talampanel

The following tables summarize the key quantitative findings from preclinical studies evaluating the neuroprotective efficacy of Perampanel and Talampanel in various in vivo and in vitro models of neurological damage.

Table 1: In Vivo Neuroprotective Efficacy of Perampanel and Talampanel

| Compound | Animal Model | Injury Model | Dosing Regimen | Key Quantitative Outcomes | Reference |

| Perampanel | Rat | Transient Middle Cerebral Artery Occlusion (MCAO) | 1.5 mg/kg, intraperitoneally, 10-15 minutes post-reperfusion for 3 days | - Significantly reduced infarct volumes (p < 0.05)- Improved motor function (p < 0.05) | [1] |

| Mouse | Intracerebral Hemorrhage (ICH) | Not specified | - Increased survival rate- Improved neurological score- Increased neuron survival | [2] | |

| Talampanel | Rat | Focal Cerebral Ischemia | Not specified | - Reduced infarct size by 47.3% (p<0.01) with 30 min delay- Reduced infarct size by 48.5% (p<0.01) with 2h delay | |

| Mouse | Transient Ischemia (1.5h) | Not specified | - Reduced infarcted tissue in striatum by 44.5% (p<0.05)- Reduced infarcted tissue in hippocampus by 39.3% (p<0.01) | ||

| Mouse | Transient Ischemia (2h) | Not specified | - 37.0% inhibition of infarct extension in striatum and hippocampus (p<0.05) | ||

| Rat | Photochemically Induced Thrombosis | 30 min post-irradiation | - 40.1% inhibition of thrombosis (p<0.05) |

Table 2: In Vitro Neuroprotective Efficacy of Perampanel

| Compound | Cell Model | Injury Model | Treatment | Key Quantitative Outcomes | Reference |

| Perampanel | Hemin-induced neuron damage cell culture model | Intracerebral Hemorrhage (ICH) | Not specified | - Ameliorated neuronal death | [2] |

Experimental Protocols

A detailed understanding of the methodologies used in these preclinical studies is crucial for the interpretation of the data and for designing future experiments.

In Vivo Models of Neurological Damage

-

Transient Middle Cerebral Artery Occlusion (MCAO): This surgical model in rodents is widely used to mimic ischemic stroke. It involves the temporary occlusion of the middle cerebral artery, leading to a focal cerebral ischemia. Following a defined period of occlusion, the artery is reperfused. Neurological deficits, infarct volume, and various molecular markers are assessed at different time points post-injury.[1]

-

Intracerebral Hemorrhage (ICH): This model simulates a hemorrhagic stroke by inducing bleeding within the brain parenchyma. In the cited studies, this was achieved through the administration of collagenase or autologous blood into the striatum of the animal. Outcome measures include mortality rate, neurological score, brain water content, and neuronal death.[2]

-

Photochemically Induced Thrombosis: This model induces a focal ischemic lesion by the intravenous administration of a photosensitive dye (e.g., Rose Bengal) followed by irradiation of the cortical surface with a specific wavelength of light. This process generates singlet oxygen, leading to endothelial damage and thrombus formation, resulting in a localized stroke.

In Vitro Models of Neuronal Injury

-

Hemin-Induced Neuronal Damage: Hemin, a component of hemoglobin, is used to mimic the toxic effects of blood in the brain following a hemorrhagic stroke. Cultured neurons are exposed to hemin, which induces oxidative stress and cell death. The neuroprotective effects of a compound are assessed by measuring cell viability and markers of apoptosis and inflammation.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of AMPA receptor antagonists like Perampanel are mediated through the modulation of various downstream signaling pathways.

Perampanel's Neuroprotective Signaling Cascade

Perampanel, by blocking the AMPA receptor, mitigates the excessive influx of calcium into neurons, a key event in the excitotoxic cascade. This initial action triggers a series of downstream effects that collectively contribute to neuroprotection. One of the key pathways identified involves the regulation of necroptosis and neuroinflammation.

Caption: Perampanel's inhibition of the AMPA receptor prevents excitotoxicity-induced necroptosis and neuroinflammation.

Experimental Workflow for In Vivo Neuroprotection Studies

The following diagram illustrates a typical workflow for assessing the neuroprotective efficacy of a compound in an animal model of stroke.

Caption: A generalized workflow for preclinical in vivo evaluation of neuroprotective agents.

Conclusion

The preclinical data for the AMPA receptor antagonists Perampanel and Talampanel strongly support a neuroprotective role for this class of compounds in models of both ischemic and hemorrhagic stroke. The mechanism of action is rooted in the attenuation of glutamate-induced excitotoxicity, with downstream effects on critical cell death and inflammatory pathways. The quantitative evidence from multiple animal and cellular models demonstrates a significant reduction in neuronal damage and functional impairment. While direct preclinical neuroprotection data for this compound remains to be fully elucidated in the public domain, the robust findings for its close analogs provide a solid rationale for its further investigation as a potential neuroprotective agent. Future studies should aim to directly assess the neuroprotective profile of this compound in various models of neurological disease to confirm and extend the promising results observed with related compounds.

References

Irampanel's Modulation of Kainate-Induced Currents in Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of irampanel (also known as perampanel) on kainate-induced currents in neurons. It consolidates key findings on its mechanism of action, presents quantitative data from various studies, and details the experimental protocols used to elicit these findings. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction: this compound as a Modulator of Excitatory Neurotransmission

This compound (perampanel) is a third-generation anti-seizure medication that has been primarily characterized as a selective, non-competitive negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors[1][2]. However, emerging evidence has demonstrated that this compound also exerts inhibitory effects on kainate receptors (KARs), another major subtype of ionotropic glutamate receptors[1][2]. Kainate receptors are implicated in various physiological and pathophysiological processes, including synaptic transmission, plasticity, and epilepsy[3]. Understanding the interaction of this compound with kainate receptors is therefore crucial for a complete picture of its therapeutic actions and potential side effects.

This guide will focus specifically on the effects of this compound on kainate-induced currents, detailing the subunit selectivity of this interaction and the experimental methodologies used to characterize it.

Quantitative Analysis of this compound's Effect on Kainate Receptors

The inhibitory potency of this compound on kainate-induced currents has been quantified in several studies. The following tables summarize the key quantitative data, including IC50 values for different kainate receptor subunit compositions and other relevant pharmacological parameters.

| Receptor Subunit Composition | Agonist | This compound IC50 (µM) | Cell Type | Reference |

| Homomeric GluK1 | Glutamate | > 30 | HEK293-T/17 | |

| Homomeric GluK2 | Glutamate | > 30 | HEK293-T/17 | |

| Heteromeric GluK1/GluK5 | Glutamate | 1.3 | HEK293-T/17 | |

| Heteromeric GluK2/GluK5 | Glutamate | 0.9 | HEK293-T/17 | |

| GluK2 + Neto1 | Glutamate | 4.8 | HEK293-T/17 | |

| GluK2 + Neto2 | Glutamate | 2.6 | HEK293-T/17 | |

| Native KARs (DRG neurons) | Glutamate | 11.2 | Acutely isolated mouse DRG neurons | |

| Kainate-evoked currents | Kainate | 0.56 | Cultured rat hippocampal neurons |

| Parameter | Value | Units | Experimental Condition | Reference |

| Block Rate (k_on) | 1.5 x 10^5 | M⁻¹s⁻¹ | AMPA receptor currents | |

| Unblock Rate (k_off) | 0.58 | s⁻¹ | AMPA receptor currents | |

| Inhibition of glutamate-evoked currents in DRG neurons by 30 µM this compound | 77.6 ± 4.6 | % | Mouse DRG neurons |

Mechanism of Action: Non-Competitive Allosteric Modulation

This compound acts as a non-competitive, negative allosteric modulator of kainate receptors. This mechanism is supported by the finding that the extent of block by this compound on kainate-evoked currents is similar across a range of kainate concentrations. Structural studies have revealed that the binding pocket for this compound on AMPA receptors is formed by residues that are largely conserved in the GluK4 and GluK5 kainate receptor subunits, providing a molecular basis for its action on KARs. The presence of the GluK5 subunit or auxiliary Neto proteins significantly increases the sensitivity of kainate receptors to this compound.

Mechanism of this compound's action on Kainate Receptors.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have characterized the effects of this compound on kainate-induced currents.

Cell Culture and Transfection

-

Primary Neuronal Cultures: Hippocampal neurons are typically cultured from embryonic day 18 (E18) Sprague-Dawley rat fetuses. The hippocampi are dissected, dissociated, and plated on poly-L-lysine-coated coverslips. Neurons are maintained in a suitable culture medium, such as Neurobasal medium supplemented with B27 and GlutaMAX, for 1-3 weeks before recording.

-

HEK293-T/17 Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293-T/17 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. For expression of specific kainate receptor subunits, cells are transiently transfected using a suitable method, such as calcium phosphate precipitation or lipofection, with plasmids encoding the desired GluK subunits (e.g., GluK1, GluK2, GluK5) and auxiliary subunits (e.g., Neto1, Neto2). A fluorescent protein marker (e.g., GFP) is often co-transfected to identify successfully transfected cells for recording.

Electrophysiological Recordings

-

Whole-Cell Voltage-Clamp: The whole-cell patch-clamp technique is the primary method used to record kainate-induced currents from cultured neurons or transfected HEK cells.

-

Recording Pipettes: Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an internal solution typically containing (in mM): 140 CsCl, 2 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES, and 2 Na-ATP, with the pH adjusted to 7.2-7.4 with CsOH.

-

External Solution: The external solution (extracellular fluid) typically contains (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH. To isolate glutamate receptor currents, blockers of other channels are often included, such as tetrodotoxin (TTX) to block voltage-gated sodium channels and picrotoxin to block GABAA receptors.

-

Voltage Clamp: Cells are voltage-clamped at a holding potential of -60 mV or -70 mV to record inward currents.

-

-

Drug Application: Agonists (kainate or glutamate) and modulators (this compound) are applied rapidly to the recorded cell using a fast perfusion system. This allows for precise control of the timing and concentration of drug application.

-

Isolation of Kainate Receptor Currents: To specifically study kainate receptor-mediated currents, it is often necessary to block AMPA receptors, which are also activated by kainate. This is typically achieved by co-application of a selective AMPA receptor antagonist, such as GYKI 53655.

References

- 1. The Antiseizure Drug Perampanel Is a Subunit-Selective Negative Allosteric Modulator of Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.northwestern.edu [scholars.northwestern.edu]

- 3. Positive and negative allosteric modulation of GluK2 kainate receptors by BPAM344 and antiepileptic perampanel - PMC [pmc.ncbi.nlm.nih.gov]

Irampanel: A Technical Guide to its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irampanel (BIIR 561) is a novel neurological drug candidate characterized by a dual mechanism of action, functioning as a noncompetitive antagonist of both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and voltage-gated sodium channels.[1][2] This unique pharmacological profile confers upon it significant anticonvulsive and neuroprotective properties, which have been demonstrated in various preclinical models.[2][3] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and known experimental data of this compound, intended to serve as a resource for researchers and professionals in the field of drug development. While this compound's clinical development was discontinued, its distinct mechanism of action continues to be of scientific interest.

Molecular Structure and Chemical Identity

This compound is chemically identified as N,N-Dimethyl-N-[2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethyl]amine.[1] It is an oxadiazole derivative.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N,N-Dimethyl-N-[2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethyl]amine | |

| Synonyms | BIIR 561, BIIR 561 CL | |

| CAS Number | 206260-33-5 | |

| Molecular Formula | C₁₈H₁₉N₃O₂ | |

| Molecular Weight | 309.36 g/mol | |

| SMILES | CN(C)CCOC1=C(C=CC=C1)C2=NC(=NO2)C3=CC=CC=C3 |

Mechanism of Action

This compound exerts its pharmacological effects through a dual antagonism of two key players in neuronal excitability: AMPA receptors and voltage-gated sodium channels.

AMPA Receptor Antagonism

This compound acts as a noncompetitive antagonist of AMPA receptors, a subtype of ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Unlike competitive antagonists that bind to the glutamate binding site, noncompetitive antagonists like this compound are thought to bind to an allosteric site, thereby preventing the conformational changes necessary for channel opening, even when glutamate is bound. This mechanism allows this compound to effectively dampen excessive glutamatergic signaling, which is implicated in the pathophysiology of epilepsy and excitotoxic neuronal injury.

Voltage-Gated Sodium Channel Blockade

In addition to its effects on AMPA receptors, this compound also functions as a blocker of voltage-gated sodium channels. These channels are crucial for the initiation and propagation of action potentials. By blocking these channels, this compound can further reduce neuronal hyperexcitability, contributing to its anticonvulsant properties.

Figure 1: Dual inhibitory mechanism of this compound.

Pharmacological Properties

In Vitro Pharmacology

The in vitro activity of this compound has been characterized in various assays, demonstrating its potency at both of its molecular targets.

Table 2: In Vitro Pharmacological Data for this compound

| Assay | System | Parameter | Value | Reference(s) |

| AMPA Receptor-Mediated Currents | Cultured Cortical Neurons | IC₅₀ | 8.5 µM | |

| AMPA-Induced Depolarizations | Cortical Wedge Preparation | IC₅₀ | 10.8 µM | |

| Radiolabeled Batrachotoxin Binding | Rat Brain Synaptosomal Membranes | Kᵢ | 1.2 µM | |

| Voltage-Gated Sodium Currents | Voltage-Clamped Cortical Neurons | IC₅₀ | 5.2 µM | |

| Veratridine-Induced Glutamate Release | Rat Brain Slices | IC₅₀ | 2.3 µM |

In Vivo Pharmacology

Preclinical studies in animal models have confirmed the anticonvulsant and neuroprotective effects of this compound.

Table 3: In Vivo Pharmacological Data for this compound

| Model | Species | Endpoint | Parameter | Value | Reference(s) |

| Maximum Electroshock Seizure | Mouse | Suppression of tonic seizures | ED₅₀ | 2.8 mg/kg (s.c.) | |

| AMPA-Induced Lethality | Mouse | Protection from lethality | ED₅₀ | 4.5 mg/kg (s.c.) | |

| Focal Ischemia | Mouse | Reduction in cortical infarct area | - | Effective at 6 and 60 mg/kg (i.p.) | |

| Amygdala-Kindled Seizures | Rat | Inhibition of seizures | - | Effective at 3 and 11 mg/kg (i.p.) |

Pharmacokinetics

Table 4: Pharmacokinetic Parameters of Perampanel in Different Species (for reference)

| Species | Half-life (t½) | Bioavailability | Reference(s) |

| Rat | 1.67 h | 46.1% | |

| Dog | 5.34 h | 53.5% | |

| Monkey | 7.55 h | 74.5% | |

| Human | 105 h | High |

Experimental Protocols (Representative Examples)

Detailed experimental protocols for the specific studies on this compound are not publicly available. The following are representative protocols for the types of assays typically used to characterize compounds with similar mechanisms of action.

Whole-Cell Patch Clamp Electrophysiology for AMPA Receptor Currents

This protocol is a generalized procedure for measuring the effect of a compound on AMPA receptor-mediated currents in cultured neurons.

Figure 2: Workflow for Patch Clamp Electrophysiology.

-

Cell Culture: Primary cortical or hippocampal neurons are cultured on glass coverslips.

-

Recording Setup: Coverslips are transferred to a recording chamber on an inverted microscope. The chamber is perfused with an external solution containing blockers for NMDA receptors (e.g., APV) and GABA-A receptors (e.g., picrotoxin) to isolate AMPA receptor currents.

-

Patch Pipette: A glass micropipette with a resistance of 3-5 MΩ is filled with an internal solution and positioned to form a giga-ohm seal with the neuronal membrane.

-

Whole-Cell Configuration: The membrane patch is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and recording of whole-cell currents.

-

Current Elicitation: AMPA or a related agonist like kainate is applied to the neuron to evoke an inward current.

-

Data Acquisition: Baseline currents are recorded. This compound is then applied at increasing concentrations, and the effect on the AMPA-evoked current is measured.

-

Analysis: The percentage of inhibition at each concentration is calculated to determine the IC₅₀ value.

In Vivo Maximal Electroshock (MES) Seizure Model

This is a standard preclinical model for assessing the anticonvulsant efficacy of a test compound.

-

Animal Preparation: Adult male mice are used for the study.

-

Compound Administration: this compound is administered via a specific route (e.g., subcutaneous, intraperitoneal) at various doses. A vehicle control group is also included.

-

Seizure Induction: At a predetermined time after drug administration (coinciding with the expected peak plasma concentration), a brief electrical stimulus is delivered through corneal or ear-clip electrodes to induce a tonic-clonic seizure.

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is determined, and the ED₅₀ (the dose effective in 50% of the animals) is calculated.

Signaling Pathways

The antagonism of AMPA receptors by this compound is expected to modulate several downstream signaling pathways that are crucial for synaptic plasticity, cell survival, and neuronal function. While the specific downstream effects of this compound have not been extensively detailed, the known consequences of AMPA receptor modulation provide a likely framework.

Activation of AMPA receptors leads to sodium and, in the case of calcium-permeable AMPA receptors, calcium influx. This influx depolarizes the postsynaptic membrane, which is a critical step for the activation of NMDA receptors and the subsequent large influx of calcium. This calcium signal activates a cascade of downstream signaling molecules, including Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase A (PKA), which are pivotal in the processes of long-term potentiation (LTP) and long-term depression (LTD) – cellular mechanisms underlying learning and memory. By blocking AMPA receptors, this compound would be expected to inhibit these initial depolarization and calcium influx steps, thereby dampening the activation of these downstream pathways. This can be neuroprotective in conditions of excessive glutamate release, such as ischemia, where overactivation of these pathways can lead to excitotoxicity and cell death.

Figure 3: Putative downstream signaling pathways affected by this compound.

Synthesis

Detailed, publicly available synthesis protocols for this compound are scarce. However, the synthesis of structurally related compounds, such as Perampanel, has been described in the patent literature. These syntheses often involve multi-step processes. The synthesis of the core oxadiazole structure of this compound likely involves the reaction of a nitrile with hydroxylamine to form an amidoxime, followed by cyclization with an acyl chloride or a similar acylating agent. The phenoxyethyl-dimethylamine side chain would be introduced through ether synthesis, typically a Williamson ether synthesis, by reacting the corresponding phenol with a 2-(dimethylamino)ethyl halide.

Conclusion

This compound is a pharmacologically interesting molecule with a dual mechanism of action that targets both AMPA receptors and voltage-gated sodium channels. Preclinical data have demonstrated its potential as an anticonvulsant and neuroprotective agent. While its clinical development has been halted, the information gathered on its molecular structure, chemical properties, and mechanism of action provides a valuable foundation for the design and development of new therapeutics for neurological disorders characterized by neuronal hyperexcitability. Further research into compounds with this dual-action profile may yet yield clinically successful therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BIIR 561 CL: a novel combined antagonist of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors and voltage-dependent sodium channels with anticonvulsive and neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo pharmacology of BIIR 561 CL, a novel combined antagonist of AMPA receptors and voltage-dependent Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Landscape of AMPA Receptor Antagonism in Ischemic Stroke: From Irampanel's Early Promise to Perampanel's Preclinical Evidence

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Initial inquiries into the therapeutic potential of the non-competitive AMPA receptor antagonist Irampanel for acute stroke and cerebral ischemia reveal a sparse landscape of publicly available data. Early clinical investigations by Boehringer Ingelheim in the early 2000s did not appear to progress, and the developmental pipeline for this specific compound for stroke seems to have been discontinued.[1] However, the underlying mechanism of action—antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor—remains a compelling target for neuroprotection in ischemic stroke. This guide, therefore, pivots to a comprehensive review of a well-documented, clinically approved AMPA receptor antagonist, Perampanel, to provide researchers and drug development professionals with a detailed technical overview of the preclinical evidence, experimental protocols, and mechanistic insights relevant to this class of compounds in the context of acute ischemic stroke.

The Rationale for AMPA Receptor Antagonism in Cerebral Ischemia

Ischemic stroke triggers a cascade of neurotoxic events, a significant component of which is excitotoxicity driven by excessive glutamate release.[2] Glutamate over-activates its receptors, including AMPA receptors, leading to a massive influx of calcium and sodium ions.[3] This ionic imbalance results in neuronal swelling, activation of apoptotic pathways, and ultimately, cell death.[2][3] Non-competitive AMPA receptor antagonists like Perampanel offer a therapeutic strategy by binding to a site on the receptor distinct from the glutamate binding site, thereby inhibiting ion channel opening and mitigating the downstream damaging effects of excessive glutamate stimulation.

Preclinical Efficacy of Perampanel in Experimental Stroke Models

Numerous preclinical studies have demonstrated the neuroprotective effects of Perampanel in rodent models of focal cerebral ischemia, most commonly the transient middle cerebral artery occlusion (tMCAO) model. These studies have consistently shown that Perampanel can reduce infarct volume, decrease brain edema, and improve functional outcomes.

Table 1: Summary of Perampanel's Efficacy in Preclinical Stroke Models

| Study Focus | Animal Model | Perampanel Dosage & Administration | Key Efficacy Outcomes | Reference |

| Neuroprotection and Functional Recovery | Rat (Sprague-Dawley), 90-min tMCAO | 1.5 mg/kg, single intraperitoneal injection post-ischemia | - Significantly reduced infarct volumes- Improved motor function | |

| Neuroinflammation and Ferroptosis | Rat, 60-min MCAO | 1.5 mg/kg, intraperitoneal injection 10-15 min post-reperfusion for 3 days | - Attenuated MCAO-induced neuronal loss- Suppressed microglial and astrocytic activation- Reversed downregulation of ferroptosis markers (FTH-1, GPX-4) | |

| Oral Administration and Delayed Treatment | Rat, MCAO | 10 mg/kg, oral administration | - Significantly reduced brain edema and infarct volume- Improved functional outcomes (foot-fault, adhesive removal, mNSS tests)- Efficacy observed even with administration delayed to 1 hour post-reperfusion | |

| Cognitive Function | Rat, 90-min MCAO | 1.5 mg/kg, intraperitoneal injection | - Ameliorated post-stroke cognitive impairments in the chronic phase (Y-maze test) | |

| Anti-inflammatory and Antioxidant Effects | Rat, 90-min MCAO | 1.5 mg/kg, intraperitoneal injection | - Inhibited microglial activation- Reduced expression of pro-inflammatory cytokines (IL-1β, TNF-α)- Decreased oxidative stress markers |

Key Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies evaluating Perampanel for ischemic stroke.

Animal Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

The tMCAO model is a widely used and clinically relevant model of focal cerebral ischemia.

-

Animal Species: Male Sprague-Dawley rats are commonly used.

-

Anesthesia: Anesthesia is induced and maintained, often with isoflurane.

-

Surgical Procedure:

-

A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and transected.

-

A nylon monofilament with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

The filament is left in place for a specified duration (e.g., 60 or 90 minutes) to induce ischemia.

-

Reperfusion is initiated by withdrawing the filament.

-

-

Sham Operation: Sham-operated animals undergo the same surgical procedure without the insertion of the filament.

Drug Administration

-

Route of Administration: Perampanel has been administered via intraperitoneal (IP) injection or oral gavage.

-

Dosage: Effective doses in rat models have ranged from 1.5 mg/kg to 10 mg/kg.

-

Timing of Administration: Studies have investigated both pretreatment and post-ischemic administration, with neuroprotective effects observed even when administered up to one hour after reperfusion.

Assessment of Neurological Deficits

-

Modified Neurological Severity Score (mNSS): A composite score evaluating motor, sensory, balance, and reflex functions.

-

Foot-Fault Test: Assesses motor coordination by measuring the frequency of foot slips as the animal traverses a grid.

-

Adhesive Removal Test: Measures sensory and motor function by timing the removal of an adhesive tape placed on the animal's paw.

-

Rotating Pole Test: Evaluates motor coordination and balance as the rat traverses a rotating rod.

Histological and Molecular Analysis

-

Infarct Volume Measurement: Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and infarcted tissue remains white.

-

Immunohistochemistry/Immunofluorescence: Used to detect markers of neuronal survival (e.g., NeuN), microglial activation (e.g., Iba-1), astrocytic activation (e.g., GFAP), and other proteins of interest.

-

ELISA: Enzyme-linked immunosorbent assay is used to quantify the levels of inflammatory cytokines (e.g., IL-1β, TNF-α, IL-10, TGF-β1) in brain tissue homogenates.

-

Western Blot: To determine the protein expression levels of key signaling molecules, such as those involved in apoptosis (Bcl-2, Bax) and ferroptosis (GPX-4, FSP1).

Mechanistic Insights and Signaling Pathways

Perampanel's neuroprotective effects are multifactorial, extending beyond the direct inhibition of excitotoxicity. Preclinical evidence suggests that Perampanel modulates neuroinflammation, oxidative stress, and regulated cell death pathways like apoptosis and ferroptosis.

Figure 1: Proposed neuroprotective mechanisms of Perampanel in ischemic stroke.

A key recent finding is the role of Perampanel in modulating ferroptosis, a form of iron-dependent regulated cell death. Studies have shown that Perampanel can upregulate the expression of ferroptosis suppressor protein 1 (FSP1) and glutathione peroxidase 4 (GPX4), thereby protecting neurons from this specific death pathway.

References

Perampanel: A Dual Antagonist of AMPA Receptors and Voltage-Gated Sodium Channels

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Perampanel is a first-in-class, selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of excitatory neurotransmission in the central nervous system.[1][2][3] Emerging evidence also points to its inhibitory action on voltage-gated sodium channels, suggesting a dual mechanism of action that contributes to its broad-spectrum anti-seizure activity.[4][5] This technical guide provides a comprehensive overview of the preclinical pharmacology of perampanel, focusing on its dual antagonist properties. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways and experimental workflows to support further research and drug development.

Introduction

Glutamate is the primary excitatory neurotransmitter in the brain, and its actions are mediated by ionotropic and metabotropic receptors. AMPA receptors, a type of ionotropic glutamate receptor, are responsible for fast synaptic transmission and are implicated in the generation and spread of epileptic seizures. Perampanel exerts its therapeutic effect by binding to an allosteric site on the AMPA receptor, thereby reducing the excitatory effects of glutamate. In addition to its well-established role as an AMPA receptor antagonist, recent studies have demonstrated that perampanel also inhibits voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. This dual antagonism of two key targets involved in neuronal hyperexcitability likely underlies the clinical efficacy of perampanel in treating various seizure types.

Quantitative Data on Perampanel's Dual Antagonist Activity

The following tables summarize the key quantitative parameters defining perampanel's interaction with AMPA receptors and voltage-gated sodium channels.

Table 1: Perampanel Interaction with AMPA Receptors

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| IC50 (AMPA-induced Ca2+ influx) | 93 nM | Cultured rat cortical neurons | Functional Assay | |

| IC50 (Kainate-evoked currents) | 0.56 µM | Cultured rat hippocampal neurons | Whole-cell voltage-clamp | |

| IC50 (AMPA-evoked peak currents, 3 µM AMPA) | 0.4 µM | Cultured rat hippocampal neurons | Whole-cell voltage-clamp | |

| IC50 (AMPA-evoked peak currents, 30 µM AMPA) | 0.8 µM | Cultured rat hippocampal neurons | Whole-cell voltage-clamp | |

| IC50 (AMPA-evoked peak currents, 100 µM AMPA) | 0.9 µM | Cultured rat hippocampal neurons | Whole-cell voltage-clamp | |

| IC50 (AMPA receptor-mediated field EPSPs) | 0.23 µM | Rat hippocampal slices | Electrophysiology | |

| Kd ([3H]perampanel binding) | 59.8 ± 5.2 nM | Rat forebrain membranes | Radioligand Binding Assay | |

| Bmax ([3H]perampanel binding) | 3.2 ± 0.1 pmol/mg | Rat forebrain membranes | Radioligand Binding Assay |

Table 2: Perampanel Interaction with Voltage-Gated Sodium Channels

| Parameter | Value | Cell Type | Assay Type | Reference |

| IC50 (Peak INa) | 4.12 µM | mHippoE-14 neurons | Whole-cell voltage-clamp | |

| IC50 (Late INa) | 0.78 µM | mHippoE-14 neurons | Whole-cell voltage-clamp |

Experimental Protocols

Radioligand Binding Assay for AMPA Receptor Affinity

This protocol is adapted from methodologies used to characterize the binding of radiolabeled ligands to their receptors.

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of [3H]perampanel for AMPA receptors.

Materials:

-

Rat forebrain membranes

-

[3H]perampanel (radioligand)

-

Unlabeled perampanel (for non-specific binding determination)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.

-

Binding Reaction: Incubate the rat forebrain membranes with varying concentrations of [3H]perampanel in the binding buffer. For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled perampanel.

-

Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a filtration manifold. This separates the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the specific binding data using saturation binding analysis (e.g., Scatchard plot) to determine the Kd and Bmax values.

Whole-Cell Voltage-Clamp Electrophysiology for AMPA Receptor and Sodium Channel Currents

This protocol provides a general framework for recording ionic currents in cultured neurons or cell lines.

Objective: To measure the effect of perampanel on AMPA receptor-mediated currents and voltage-gated sodium currents.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical) or a suitable cell line (e.g., mHippoE-14).

-

External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES, pH 7.4).

-

Internal solution for patch pipette (e.g., containing CsF, CsCl, EGTA, and HEPES, pH 7.2 for isolating sodium currents; or a potassium-based solution for AMPA currents).

-

AMPA receptor agonist (e.g., AMPA or kainate).

-

Perampanel.

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

Procedure:

-

Cell Preparation: Plate cells on coverslips for recording.

-

Pipette Preparation: Fabricate patch pipettes from borosilicate glass and fill with the appropriate internal solution.

-

Whole-Cell Configuration: Obtain a gigaohm seal between the patch pipette and the cell membrane. Subsequently, rupture the membrane patch to achieve the whole-cell configuration.

-

Voltage Protocol (for Sodium Channels): Hold the cell at a negative holding potential (e.g., -80 mV). Apply depolarizing voltage steps to elicit voltage-gated sodium currents (INa).

-

Drug Application (for Sodium Channels): Perfuse the external solution containing different concentrations of perampanel onto the cell and record the resulting changes in the peak and late components of INa.

-

Agonist Application (for AMPA Receptors): Hold the cell at a negative holding potential (e.g., -70 mV). Apply a specific AMPA receptor agonist (e.g., kainate) to evoke inward currents.

-

Drug Application (for AMPA Receptors): Co-apply perampanel with the agonist and record the inhibition of the agonist-evoked currents.

-

Data Analysis: Measure the peak and steady-state current amplitudes. Construct concentration-response curves and fit the data with a logistic function to determine the IC50 value for perampanel's inhibitory effect.

Signaling Pathways and Experimental Workflows